1-cycloheptyl-6-hydroxy-5-[(Z)-indol-3-ylidenemethyl]pyrimidine-2,4-dione
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Overview
Description
1-Cycloheptyl-6-hydroxy-5-[(Z)-indol-3-ylidenemethyl]pyrimidine-2,4-dione is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a cycloheptyl group, a hydroxy group, and an indole moiety. The presence of these functional groups makes it a compound of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Preparation Methods
The synthesis of 1-cycloheptyl-6-hydroxy-5-[(Z)-indol-3-ylidenemethyl]pyrimidine-2,4-dione can be achieved through several synthetic routes. One common method involves the condensation of an indole derivative with a pyrimidine-2,4-dione precursor under specific reaction conditions. The reaction typically requires the use of a base, such as sodium hydroxide or potassium carbonate, and is carried out in an organic solvent like dimethyl sulfoxide or ethanol. The reaction mixture is then heated to promote the formation of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-Cycloheptyl-6-hydroxy-5-[(Z)-indol-3-ylidenemethyl]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form a dihydro derivative, where the double bond in the indole moiety is reduced.
Substitution: The indole moiety can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and electrophilic reagents like halogens or nitrating agents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Cycloheptyl-6-hydroxy-5-[(Z)-indol-3-ylidenemethyl]pyrimidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential biological activity.
Biological Research: It is used in studies to understand the mechanism of action of indole derivatives and their interactions with biological targets.
Industrial Applications: The compound is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-cycloheptyl-6-hydroxy-5-[(Z)-indol-3-ylidenemethyl]pyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to bind to various biological targets, leading to the inhibition of enzyme activity or modulation of receptor function. This interaction can result in the disruption of cellular processes, such as DNA replication or signal transduction, ultimately leading to the desired biological effect.
Comparison with Similar Compounds
1-Cycloheptyl-6-hydroxy-5-[(Z)-indol-3-ylidenemethyl]pyrimidine-2,4-dione can be compared with other similar compounds, such as:
Pyrano[2,3-d]pyrimidine-2,4-dione derivatives: These compounds also contain a pyrimidine-2,4-dione core but differ in their substitution patterns and biological activities.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds have a similar pyrimidine core but include a pyrazole ring, leading to different biological properties.
1-Cycloheptyl-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine: This compound is structurally similar but contains a methylsulfonyl group, which affects its chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-cycloheptyl-6-hydroxy-5-[(Z)-indol-3-ylidenemethyl]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c24-18-16(11-13-12-21-17-10-6-5-9-15(13)17)19(25)23(20(26)22-18)14-7-3-1-2-4-8-14/h5-6,9-12,14,25H,1-4,7-8H2,(H,22,24,26)/b13-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNAUCAOTWSALFI-ACCUITESSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2C(=C(C(=O)NC2=O)C=C3C=NC4=CC=CC=C43)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCC(CC1)N2C(=C(C(=O)NC2=O)/C=C/3\C=NC4=CC=CC=C43)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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